5-Bromo-1-methyl-7-oxabicyclo[4.1.0]hept-3-ene
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Overview
Description
5-Bromo-1-methyl-7-oxabicyclo[410]hept-3-ene is a bicyclic organic compound that features a bromine atom, a methyl group, and an oxirane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-methyl-7-oxabicyclo[4.1.0]hept-3-ene typically involves the Diels-Alder reaction, a well-known method for constructing bicyclic systems. The reaction between a furan derivative and an olefinic or acetylenic dienophile under controlled conditions can yield the desired oxabicycloheptane structure .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-methyl-7-oxabicyclo[4.1.0]hept-3-ene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.
Reduction Reactions: The oxirane ring can be reduced to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can facilitate the substitution of the bromine atom.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride can be employed to open the oxirane ring.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can lead to the formation of alcohols, ketones, or other functionalized compounds.
Scientific Research Applications
5-Bromo-1-methyl-7-oxabicyclo[4.1.0]hept-3-ene has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research explores its potential as a drug candidate or intermediate.
Industry: It can be used in the synthesis of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-Bromo-1-methyl-7-oxabicyclo[4.1.0]hept-3-ene involves its interaction with various molecular targets. The oxirane ring can undergo nucleophilic attack, leading to ring-opening reactions that form new bonds and functional groups. This reactivity is crucial for its applications in synthesis and potential biological activities .
Comparison with Similar Compounds
Similar Compounds
7-Oxabicyclo[2.2.1]heptane: Another member of the oxabicycloheptane family, known for its use in asymmetric synthesis and biological activity.
Cyclohexene oxide: A simpler epoxide that shares the oxirane ring but lacks the bicyclic structure.
Uniqueness
5-Bromo-1-methyl-7-oxabicyclo[4.1.0]hept-3-ene is unique due to its combination of a bromine atom, a methyl group, and an oxirane ring within a bicyclic framework. This structure imparts distinct reactivity and potential for diverse applications compared to its simpler counterparts .
Properties
CAS No. |
832111-24-7 |
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Molecular Formula |
C7H9BrO |
Molecular Weight |
189.05 g/mol |
IUPAC Name |
5-bromo-1-methyl-7-oxabicyclo[4.1.0]hept-3-ene |
InChI |
InChI=1S/C7H9BrO/c1-7-4-2-3-5(8)6(7)9-7/h2-3,5-6H,4H2,1H3 |
InChI Key |
SWWOBZHTSWUXKS-UHFFFAOYSA-N |
Canonical SMILES |
CC12CC=CC(C1O2)Br |
Origin of Product |
United States |
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